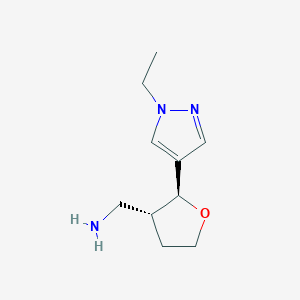

((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine

Description

This compound is a chiral aminomethyltetrahydrofuran derivative bearing a 1-ethylpyrazole substituent at the 2-position. Its stereochemistry (2S,3R) confers distinct conformational preferences, influencing its molecular interactions and physicochemical properties. The methanamine moiety provides a primary amine functional group, enabling hydrogen bonding and salt formation, which are critical for solubility and receptor interactions. Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or scalability .

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanamine |

InChI |

InChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)10-8(5-11)3-4-14-10/h6-8,10H,2-5,11H2,1H3/t8-,10+/m1/s1 |

InChI Key |

CWHDRUFJAVOTOM-SCZZXKLOSA-N |

Isomeric SMILES |

CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)CN |

Canonical SMILES |

CCN1C=C(C=N1)C2C(CCO2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine typically involves the following steps:

Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Attachment of the Amine Group: The amine group can be introduced through reductive amination of an appropriate ketone or aldehyde precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can be used to modify the pyrazole ring or reduce any ketone or aldehyde intermediates.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism by which ((2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related compounds highlights key differences in substituents, stereochemistry, and applications:

Q & A

Q. Stereochemical Validation :

Q. Table 1: Key Characterization Data

| Parameter | Method | Example Value/Result |

|---|---|---|

| Molecular Formula | High-res MS | C₁₀H₁₇N₃O |

| Stereochemistry | X-ray diffraction | (2S,3R) confirmed |

| Purity | HPLC-UV | ≥98% (λ = 254 nm) |

Basic Question: How is the biological activity of this compound assessed in vitro?

Methodological Answer:

- Target Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors/enzymes.

- Cellular Efficacy : Evaluate IC₅₀ values in cell-based assays (e.g., inhibition of a kinase pathway in cancer cells) .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation.

Q. Critical Consideration :

- Include positive controls (e.g., known inhibitors) and validate assays with dose-response curves.

Advanced Question: How does the (2S,3R) stereochemistry influence its pharmacological profile?

Methodological Answer:

- Enantiomer-Specific Activity : Compare the (2S,3R) isomer with its (2R,3S) counterpart in receptor-binding assays. For example, the (2S,3R) configuration may enhance binding to G-protein-coupled receptors due to spatial complementarity .

- Molecular Dynamics Simulations : Model interactions between the chiral centers and target binding pockets to predict selectivity .

Data Contradiction Example :

If one study reports higher potency for the (2S,3R) isomer while another finds no enantiomeric preference, re-evaluate assay conditions (e.g., buffer pH, co-solvents) to identify confounding factors.

Advanced Question: What computational strategies are used to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Methodological Answer:

- In Silico Modeling :

- Toxicity Prediction : Apply tools like ProTox-II to estimate hepatotoxicity or mutagenicity .

Validation : Cross-check computational results with in vitro hepatocyte assays or Ames test data.

Advanced Question: How can researchers resolve discrepancies in crystallographic data for this compound?

Methodological Answer:

- Refinement Protocols : Use SHELXL for high-resolution data to minimize R-factors. If twinning is suspected, employ SHELXD for structure solution .

- Validation Tools : Check geometry with PLATON and electron density maps with Coot.

- Collaborative Reanalysis : Share raw diffraction data (e.g., via Cambridge Structural Database) for independent validation.

Advanced Question: What methods optimize enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-epichlorohydrin) to control stereochemistry.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps .

- Kinetic Resolution : Separate enantiomers via enzymatic hydrolysis (e.g., lipase-mediated ester cleavage).

Q. Table 2: Enantiomeric Excess (ee) Optimization

| Method | ee Achieved | Cost Efficiency |

|---|---|---|

| Chiral HPLC | >99% | Low |

| Asymmetric Hydrogenation | 95% | High |

Basic Question: Which analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- HPLC-MS : Quantify impurities and degradants (e.g., oxidative byproducts).

- NMR Spectroscopy : Detect diastereomers or solvent residues (e.g., DMSO in ¹H-NMR) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.

Stability Protocol : Store at -20°C under argon to prevent oxidation.

Advanced Question: How can receptor-binding kinetics be studied for this compound?

Methodological Answer:

- SPR (Surface Plasmon Resonance) : Immobilize the target receptor on a sensor chip and measure association/dissociation rates (kₐ, k𝒹) .

- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry (n) and enthalpy (ΔH).

- Radioligand Displacement : Use tritiated ligands to calculate Ki values in competitive assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.